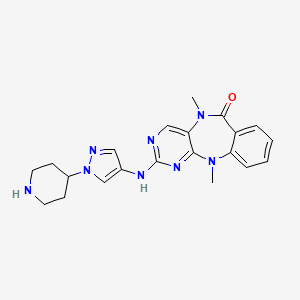
XMD-17-51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XMD-17-51 是一种嘧啶并二氮杂卓酮化合物,以其调节广泛的蛋白激酶的能力而闻名。 它对 MPS1 (TTK)、ERK5 (BMK1、MAPK7)、各种有丝分裂激酶、Ack1、Ack2、Abl 及其突变体、DCAMKL1、ABL1、DCAMKL2 以及许多其他激酶,包括 Bcr-Abl、GAK、cSrc 和 Trk 家族蛋白具有明显的抑制作用 .
作用机制
XMD-17-51 通过调节蛋白激酶发挥其作用。它通过结合激酶的活性位点来抑制 MPS1 (TTK)、ERK5 (BMK1、MAPK7) 等激酶的活性。这种抑制会破坏参与细胞增殖、存活和迁移的信号通路。 该化合物的分子靶点包括在癌症和其他疾病中起关键作用的各种激酶 .
生化分析
Biochemical Properties
XMD-17-51 plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit DCLK1 kinase activity with an IC50 of 14.64 nM in cell-free enzymatic assays . Additionally, this compound interacts with other kinases such as MPS1, ERK5, polo-like kinases, and Ack1. These interactions lead to the modulation of various cellular processes, including cell proliferation, epithelial-mesenchymal transition (EMT), and stemness .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In non-small cell lung carcinoma (NSCLC) cells, this compound inhibits DCLK1 and reduces cell proliferation . It also decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels, thereby reducing EMT . Furthermore, this compound decreases the expression of stemness markers such as β-catenin, SOX2, NANOG, and OCT4, indicating its potential to target cancer stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases, leading to enzyme inhibition. This compound inhibits DCLK1 kinase activity, which in turn decreases DCLK1 protein levels and cell proliferation . The compound also modulates gene expression by reducing the levels of EMT-related proteins and stemness markers . These molecular interactions contribute to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in cell-free enzymatic assays and has demonstrated long-term effects on cellular function in in vitro studies . This compound reduces cell proliferation and EMT over extended periods, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DCLK1 kinase activity and reduces tumor growth . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound modulates metabolic flux and metabolite levels by inhibiting kinases such as DCLK1 and NUAK1 . These interactions influence cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its therapeutic efficacy . This compound’s distribution within cells is crucial for its ability to target specific cellular processes and pathways .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on kinases and other biomolecules within the cell .
准备方法
合成路线及反应条件
XMD-17-51 的合成涉及嘧啶并二氮杂卓酮核心结构的形成。具体的合成路线和反应条件是专有的,并未公开详细披露。 已知该化合物是通过一系列涉及形成多个含氮环的有机反应合成的 .
工业生产方法
This compound 的工业生产方法没有得到广泛的记录。通常,这种化合物是在专门的实验室中,在受控条件下生产的,以确保纯度和一致性。 生产过程涉及多个步骤的合成、纯化和质量控制,以满足研究级标准 .
化学反应分析
反应类型
XMD-17-51 会发生多种类型的化学反应,包括:
氧化反应: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原反应: 还原反应可以改变分子中的官能团。
取代反应: 取代反应可以在嘧啶并二氮杂卓酮核心上的多个位置发生.
常用试剂和条件
用于涉及 this compound 的反应的常用试剂包括氧化剂、还原剂以及用于取代反应的各种亲核试剂。 具体的条件,如温度、溶剂和催化剂,取决于所需的反应和产物 .
主要产物
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物。 这些衍生物通常用于研究构效关系,并优化化合物在特定应用中的特性 .
科学研究应用
XMD-17-51 具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和蛋白质相互作用的工具化合物。
生物学: 研究其对细胞过程和信号通路的影响。
医学: 作为一种潜在的癌症治疗药物进行探索,特别是在抑制参与癌症进展的激酶方面.
工业: 用于开发新药和治疗策略.
相似化合物的比较
类似化合物
MARK4 抑制剂 2: 微管亲和调节激酶 4 (MARK4) 的强效抑制剂。
STO-609: Ca2+/钙调蛋白依赖性蛋白激酶激酶 (CaM-KK) 的特异性抑制剂。
贝美普酸: 一种口服的小分子药物,可调节脂类和碳水化合物的代谢.
独特性
XMD-17-51 由于其广泛的激酶抑制谱及其在癌症治疗中的潜在治疗应用而具有独特性。 与其他激酶抑制剂不同,this compound 靶向广泛的激酶,使其成为研究和药物开发的多功能工具 .
属性
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: this compound acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, this compound directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: this compound effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): this compound treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that this compound may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: this compound significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that this compound may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide](/img/structure/B611770.png)

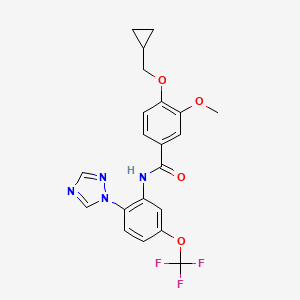
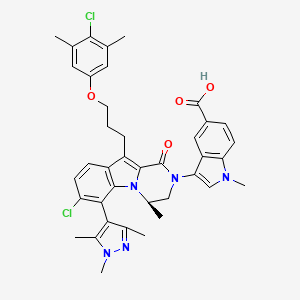
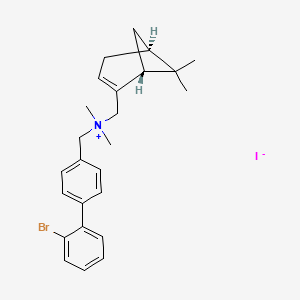
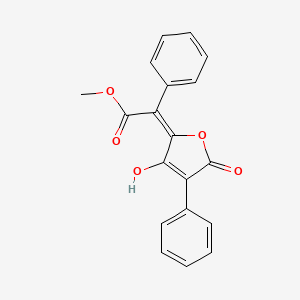
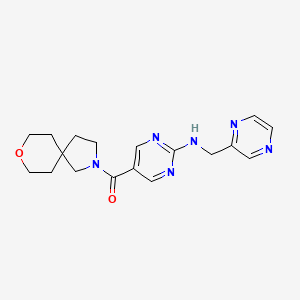
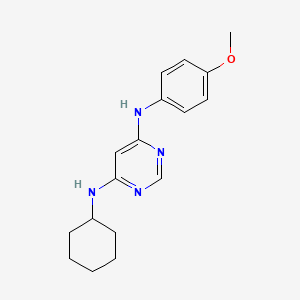
![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
![4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611794.png)
